molecular formula C21H15Br2ClN2 B11515091 1-(2-bromophenyl)-3-(4-bromophenyl)-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole

1-(2-bromophenyl)-3-(4-bromophenyl)-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole

Cat. No.: B11515091
M. Wt: 490.6 g/mol
InChI Key: XNZPNIPIPKXQPH-UHFFFAOYSA-N
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Description

    1-(2-bromophenyl)-3-(4-bromophenyl)-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole: , is a heterocyclic organic compound.

  • Its structure consists of a pyrazole ring (a five-membered ring containing three carbon atoms and two nitrogen atoms) with bromine and chlorine substituents on the phenyl rings.
  • This compound exhibits interesting properties due to its aromatic character and the presence of halogens.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Used as a building block for more complex organic molecules.

      Biology: Investigated for potential bioactivity (e.g., as enzyme inhibitors or ligands).

      Medicine: Research into its pharmacological properties, including potential antitumor or antimicrobial effects.

      Industry: Limited industrial applications, but its reactivity makes it interesting for fine chemical synthesis.

  • Mechanism of Action

    • The exact mechanism of action for this compound depends on its specific application.
    • If used as a drug candidate, it likely interacts with specific molecular targets (e.g., enzymes, receptors) through non-covalent interactions (hydrogen bonding, π-π stacking).
    • Further studies are needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

      Similar Compounds:

    Properties

    Molecular Formula

    C21H15Br2ClN2

    Molecular Weight

    490.6 g/mol

    IUPAC Name

    2-(2-bromophenyl)-5-(4-bromophenyl)-3-(4-chlorophenyl)-3,4-dihydropyrazole

    InChI

    InChI=1S/C21H15Br2ClN2/c22-16-9-5-14(6-10-16)19-13-21(15-7-11-17(24)12-8-15)26(25-19)20-4-2-1-3-18(20)23/h1-12,21H,13H2

    InChI Key

    XNZPNIPIPKXQPH-UHFFFAOYSA-N

    Canonical SMILES

    C1C(N(N=C1C2=CC=C(C=C2)Br)C3=CC=CC=C3Br)C4=CC=C(C=C4)Cl

    Origin of Product

    United States

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